molecular formula C6Br5NO2 B1623046 1,2,3,4,5-Pentabromo-6-nitrobenzene CAS No. 22230-46-2

1,2,3,4,5-Pentabromo-6-nitrobenzene

Cat. No.: B1623046
CAS No.: 22230-46-2
M. Wt: 517.59 g/mol
InChI Key: UBXJDBZRIYWPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5-Pentabromo-6-nitrobenzene is a chemical compound with the molecular formula C6Br5NO2. It is a derivative of benzene, where five hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a nitro group. This compound is known for its high bromine content and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5-Pentabromo-6-nitrobenzene can be synthesized through the bromination of nitrobenzene. The process involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid to form nitrobenzene.

    Bromination of Nitrobenzene: Nitrobenzene is then subjected to bromination using bromine in the presence of a catalyst such as iron or iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of bromine atoms at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration and bromination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentabromo-6-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of multiple bromine atoms.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride are commonly used.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.

    Reduction Reactions: The major product is 1,2,3,4,5-Pentabromo-6-aminobenzene.

    Oxidation Reactions: Oxidized products are less common but may include various brominated benzoic acids.

Scientific Research Applications

1,2,3,4,5-Pentabromo-6-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other brominated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of brominated drugs.

    Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentabromo-6-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can engage in halogen bonding with other molecules. These interactions can affect the compound’s reactivity and its ability to form complexes with other substances.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Pentabromo-6-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    1,2,3,4,5-Pentabromo-6-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

    Hexabromobenzene: Contains six bromine atoms without any nitro group.

Uniqueness

1,2,3,4,5-Pentabromo-6-nitrobenzene is unique due to the presence of both multiple bromine atoms and a nitro group on the benzene ring. This combination imparts distinct chemical properties, making it useful in specific applications where both bromination and nitration are desired.

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXJDBZRIYWPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405190
Record name 1,2,3,4,5-pentabromo-6-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22230-46-2
Record name 1,2,3,4,5-pentabromo-6-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5-Pentabromo-6-nitrobenzene
Reactant of Route 2
1,2,3,4,5-Pentabromo-6-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,2,3,4,5-Pentabromo-6-nitrobenzene
Reactant of Route 4
1,2,3,4,5-Pentabromo-6-nitrobenzene
Reactant of Route 5
1,2,3,4,5-Pentabromo-6-nitrobenzene
Reactant of Route 6
1,2,3,4,5-Pentabromo-6-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.